iCRT14, also known as iCRT-14, is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. [, , ] It acts by disrupting the interaction between β-catenin and TCF (T-cell factor), thereby inhibiting the transcription of Wnt target genes. [, , ] iCRT14 is widely used in scientific research to investigate the role of the Wnt/β-catenin pathway in various biological processes and disease models. [, , , , , , , ]
iCRT14 is a heterocyclic organic compound with a molecular weight of 375.45 g/mol. [] Its molecular formula is C21H17N3O2S. [] The structure consists of a central thiazolidinedione ring linked to a substituted pyrrole ring through a methylene bridge. [] The pyrrole ring is further substituted with a 3-pyridyl group. []
The synthesis of iCRT 14 involves multi-step organic reactions typical for thiazolidinediones. While specific detailed synthetic routes are not extensively documented in the available literature, the general approach includes:
iCRT 14 primarily engages in non-covalent interactions with β-catenin and TCF4, inhibiting their binding and subsequent transcriptional activity. Key reactions include:
The mechanism by which iCRT 14 exerts its effects involves:
iCRT 14 has several significant applications in scientific research:
iCRT-14 emerged from a pioneering RNA interference (RNAi)-based chemical genetic screen conducted by Gonsalves et al. that exploited Drosophila melanogaster models to circumvent mammalian signaling redundancy. This innovative approach screened over 50,000 compounds for inhibitors of β-catenin-responsive transcription (CRT) while preserving essential cell adhesion functions mediated by β-catenin's membrane interactions. The screen identified 34 initial hits, with iCRT-14 distinguished by its potent inhibitory activity (IC₅₀ = 40.3 nM against Wnt-responsive STF16 luciferase) and favorable specificity profile. Structural characterization revealed a thiazolidinedione core decorated with pyridyl and phenyl substituents, forming a compact pharmacophore optimized for disrupting PPIs rather than enzymatic targets. Unlike earlier Wnt inhibitors acting extracellularly or cytoplasmically, iCRT-14's mechanism centered on direct interference with the nuclear β-catenin/TCF4 complex assembly, validated through biochemical pull-down assays and fluorescence polarization studies demonstrating dose-dependent disruption of this PPI. This mechanism bypassed upstream pathway dependencies, positioning iCRT-14 as a promising candidate for cancers with APC or β-catenin mutations [2] [3] [5].
The Wnt/β-catenin pathway operates through a tightly regulated destruction complex (APC, AXIN, CK1α, GSK3β) that maintains low cytosolic β-catenin levels via phosphorylation-dependent proteasomal degradation. Upon Wnt ligand binding to Frizzled/LRP receptors, this complex disassembles, enabling β-catenin stabilization and nuclear translocation. Nuclear β-catenin recruits co-activators (BCL9, Pygopus, CBP/p300) to TCF/LEF transcription factors, initiating target gene expression (e.g., MYC, CCND1, AXIN2). iCRT-14 operates at this terminal nuclear step, specifically blocking β-catenin's interaction with TCF4 through binding to an interface overlapping with the TCF4 binding groove on β-catenin's Armadillo repeat domain. Biophysical analyses confirmed iCRT-14 binding induces conformational alterations in β-catenin that sterically hinder TCF4 docking without globally destabilizing the protein. This precise mechanism spares β-catenin's adherens junction functions while abrogating oncogenic transcription, offering a unique therapeutic window compared to agents inducing β-catenin degradation or targeting upstream components like tankyrases or PORCN [4] [7] [8].
Table 1: Fundamental Characteristics of iCRT-14
Property | Value/Description | Reference |
---|---|---|
Chemical Name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione | [3] |
Molecular Weight | 375.44 g/mol | [3] |
CAS Number | 677331-12-3 | [3] |
Mechanism of Action | Disrupts β-catenin/TCF4 protein-protein interaction | [2] [5] |
Primary IC₅₀ (STF16) | 40.3 nM | [3] |
Solubility (DMSO) | ≥ 28.16 mg/mL (75 mM) | [2] |
Purity | ≥98% (HPLC confirmed) | [2] |
Initial preclinical validation demonstrated iCRT-14's efficacy across multiple Wnt/β-catenin-hyperactive models. In colon cancer cell lines (HCT116, HT29) harboring β-catenin mutations, iCRT-14 (5-20 μM) induced pronounced G0/G1 cell cycle arrest, suppressed proliferation, and significantly reduced expression of Wnt targets (MYC, CCND1). TOPflash/FOPflash reporter assays confirmed dose-dependent pathway inhibition exceeding 80% at 10μM. Importantly, viability of Wnt-independent cells remained unaffected, highlighting its dependency on pathway hyperactivity. In vivo, iCRT-14 administration (50 mg/kg IP) reduced tumor growth in HCT116 xenografts, accompanied by decreased Cyclin D1 and Ki67 staining. The therapeutic rationale centered on overcoming limitations of upstream inhibitors: effectiveness against cancers with APC/β-catenin mutations, reduced toxicity by preserving β-catenin's structural roles, and circumventing compensatory mechanisms activating parallel pathways. Furthermore, iCRT-14 synergized with conventional chemotherapeutics like 5-fluorouracil in reducing colon cancer cell viability, suggesting combinatorial potential [5] [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1